molecular formula C25H22BF2N3O B11932758 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide

3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide

Cat. No.: B11932758
M. Wt: 429.3 g/mol
InChI Key: OLFSHALJABVHGP-JMQWPVDRSA-N
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Description

The compound 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide features a highly complex tricyclic core structure containing boron (B), nitrogen (N), and fluorine (F) atoms. Key structural attributes include:

  • Tricyclic Boron-Azonia Core: A fused bicyclic system with a boron atom integrated into a heteroaromatic framework, stabilized by conjugation with nitrogen and fluorine substituents .
  • 2,2-Difluoro Substituents: Fluorine atoms at the 2-position enhance electronic stability and influence lipophilicity.
  • 4-Phenylbuta-1,3-dienyl Group: A conjugated diene system linked to a phenyl ring, which may contribute to π-π stacking interactions or photochemical reactivity.

This compound’s design suggests applications in drug development, materials science, or imaging, leveraging its unique electronic and steric properties.

Properties

Molecular Formula

C25H22BF2N3O

Molecular Weight

429.3 g/mol

IUPAC Name

3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide

InChI

InChI=1S/C25H22BF2N3O/c1-2-18-29-25(32)17-16-22-13-15-24-19-23-14-12-21(30(23)26(27,28)31(22)24)11-7-6-10-20-8-4-3-5-9-20/h1,3-15,19H,16-18H2,(H,29,32)/b10-6+,11-7+

InChI Key

OLFSHALJABVHGP-JMQWPVDRSA-N

Isomeric SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCC#C)C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCC#C)C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, introduction of the difluoro and phenylbuta-1,3-dienyl groups, and the final coupling with N-prop-2-ynylpropanamide. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro and phenylbuta-1,3-dienyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Mechanism of Action

The mechanism of action of 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative stress pathways or modulation of signal transduction pathways.

Comparison with Similar Compounds

Core Structure Analog: 12-Dimethylamino-2,2-difluoro-8-phenyl-1,5,3-diaza-2,4-boratricyclo-[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaen-1-ylium

Key Similarities :

  • Fluorine Substituents : The 2,2-difluoro motif is conserved, suggesting similar electronic effects on reactivity and solubility.

Key Differences :

  • Substituents: The analog features a dimethylamino group at position 12, while the target compound has a 4-phenylbutadienyl chain. This difference alters steric bulk and conjugation pathways.

Table 1: Core Structure Comparison

Property Target Compound Analog ()
Core Structure Boron-azonia tricyclic Boron-diaza tricyclic
Substituents 4-Phenylbutadienyl, prop-2-ynylamide Dimethylamino, phenyl
Fluorine Positions 2,2-difluoro 2,2-difluoro
Predicted LogP* ~3.2 (moderate lipophilicity) ~2.8 (lower lipophilicity)

*LogP values estimated via fragment-based methods.

Substituent-Driven Comparison: Compound

The compound N-[2-[2-[2-[6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoylamino]ethoxy]ethoxy]ethyl]-N'-[2-(4-methoxyphenyl)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]butanediamide shares a boron-azonia tricyclic core but differs in substituents:

  • Thiophene vs. Phenylbutadienyl : The thiophene group in ’s compound may enhance redox activity compared to the phenylbutadienyl group in the target compound .
  • Polyether Chains : The compound includes PEG-like chains, improving aqueous solubility but increasing molecular weight (~1,200 Da vs. ~600 Da for the target compound).

Research Findings and Implications

Stability and Reactivity

  • Fluorine Effects : The 2,2-difluoro motif in both the target compound and ’s analog reduces electron density in the tricyclic core, enhancing resistance to electrophilic attack .

Functional Group Utility

  • Prop-2-ynylamide : This group offers a handle for bioconjugation, a feature absent in most analogs. For example, it could enable linkage to azide-functionalized hydrogels (e.g., PEGDA systems as in ) for controlled drug release .

Table 2: Functional Group Impact

Group Target Compound Compound Compound
Alkyne Present (propargyl) Absent Absent
Solubility Modifier Amide Polyether chains None
Conjugation Potential High (click chemistry) Moderate (PEG-mediated) Low

Biological Activity

The compound 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide is a complex organic molecule with potential biological activity due to its unique structural features. This article explores the biological activity of this compound through various studies and data.

Structural Characteristics

The compound's structure includes multiple functional groups and a bicyclic framework that may contribute to its biological properties. The presence of boron and nitrogen within the structure suggests possible interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activity. For instance:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound AContains pyrrolidine and boronAnticancerSelective targeting of cancer cells
Compound BSimilar diene systemAntimicrobialBroad-spectrum activity against bacteria
Compound CBicyclic structure with nitrogenEnzyme inhibitorEffective against specific enzymes

The unique combination of functional groups in the target compound may enhance its anticancer properties compared to these similar compounds .

The proposed mechanism of action for compounds related to the target molecule often involves:

  • Inhibition of Enzyme Activity : Compounds may inhibit specific enzymes involved in cancer cell proliferation.
  • Interaction with Receptors : Similar compounds have shown affinity for serotonin receptors (5-HT), which could suggest potential effects on neurotransmitter systems and mood regulation .
  • Oxidative Stress Modulation : The presence of boron may influence oxidative stress pathways, potentially leading to apoptosis in cancer cells.

Study 1: Anticancer Efficacy

A study investigating a related compound demonstrated significant inhibition of tumor growth in vitro and in vivo models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition showed that compounds with similar bicyclic structures effectively inhibited key enzymes involved in metabolic pathways related to cancer progression.

Research Findings

Recent findings highlight the need for further experimental studies to elucidate the specific bioactivity of 3-[2,2-difluoro...propanamide . Preliminary data suggest that:

  • The compound may exhibit selective toxicity towards cancer cells while sparing normal cells.
  • There is potential for development as a therapeutic agent targeting both cancer and neuropsychiatric disorders due to its interaction with serotonin receptors.

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